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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the combined use of

ChiRhoStim® (synthetic human secretin) with Magnetic Resonance

Cholangiopancreatography (MRCP) for advanced pancreatic imaging and functional

assessment.

Introduction
Secretin-enhanced MRCP (S-MRCP) is a non-invasive imaging technique that significantly

improves the visualization and functional assessment of the pancreaticobiliary system

compared to standard MRCP.[1] ChiRhoStim®, a synthetic human secretin, acts as a potent

stimulator of pancreatic exocrine function, inducing the secretion of bicarbonate-rich fluid from

the pancreatic ductal cells.[2][3] This increased fluid flow distends the pancreatic ducts,

enhancing their visibility on T2-weighted MR images and enabling a dynamic assessment of

pancreatic function.[2][4]

The primary mechanism of action involves ChiRhoStim® stimulating pancreatic ductal cells to

secrete a large volume of fluid containing bicarbonate.[3][5] This mimics the natural

physiological response to acid in the duodenum.[6] The resulting distention of the main

pancreatic duct and its side branches allows for improved morphologic evaluation and

detection of abnormalities that may not be apparent on standard MRCP.[7][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12045949?utm_src=pdf-interest
https://www.benchchem.com/product/b12045949?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8068672/
https://www.benchchem.com/product/b12045949?utm_src=pdf-body
https://pubs.rsna.org/doi/abs/10.1148/radiol.2015140622
https://www.accessdata.fda.gov/drugsatfda_docs/label/2017/021256s013lbl.pdf
https://pubs.rsna.org/doi/abs/10.1148/radiol.2015140622
https://mrimaster.com/plan-secretin-mrcp/
https://www.benchchem.com/product/b12045949?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/label/2017/021256s013lbl.pdf
https://www.rxlist.com/chirhostim-drug.htm
https://www.chirhoclin.com/products/chirhostim-synthetic-human-secretin/
https://www.appliedradiology.com/Articles/dynamic-pancreatography-with-secretin-mrcp
https://scholarworks.indianapolis.iu.edu/items/c30df08b-27d5-4cf0-839b-89cd96521ca6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12045949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical and Research Applications
The administration of ChiRhoStim® during an MRCP procedure has several established and

emerging applications in both clinical diagnostics and research:

Improved Visualization of Pancreatic Ductal Anatomy: S-MRCP provides superior delineation

of the main pancreatic duct and side branches, aiding in the diagnosis of anatomical variants

like pancreas divisum, and pathologies such as strictures, and intraductal papillary mucinous

neoplasms (IPMNs).[1][9]

Functional Assessment of Pancreatic Exocrine Function: By quantifying the volume and rate

of pancreatic secretion into the duodenum, S-MRCP offers a non-invasive method to assess

exocrine function, which can be impaired in conditions like chronic pancreatitis.[9][10]

Detection of Pancreatic Duct Leaks: In cases of acute pancreatitis or post-operative

complications, S-MRCP can highlight active pancreatic fluid leaks.[7]

Evaluation of Sphincter of Oddi Dysfunction: The dynamic nature of S-MRCP can help in

assessing the function of the sphincter of Oddi.[1]

Clarification of Equivocal Findings on Standard MRCP: S-MRCP can provide additional

diagnostic information when standard MRCP findings are inconclusive.[8]

Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from studies utilizing

ChiRhoStim®-enhanced MRCP.
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Parameter Normal Pancreas
Chronic
Pancreatitis (CP)

Source

Main Pancreatic Duct

(MPD) Diameter (pre-

secretin)

Up to 3 mm
Variable, may be

dilated or strictured
[7]

MPD Diameter (post-

secretin)

Increase of 1-2 mm

(peak at 3-5 min), not

exceeding 5 mm

Diminished or no

significant change in

caliber

[7]

Return to Baseline

MPD Diameter

Near baseline at 10

minutes (≤ 3 mm)

Delayed return to

baseline
[7]

Duodenal Filling

Grade (10 minutes

post-secretin)

Grade 3 (fluid beyond

the genu inferius)

Reduced filling (Grade

0-2)
[10]

Pancreatic Flow Rate

(PFR)
8.18 ± 1.11 mL/min

Mild CP: 7.27 ± 2.04

mL/minModerate CP:

4.98 ± 2.57

mL/minAdvanced CP:

4.13 ± 1.83 mL/min

[10]

Pancreatic Transit

Time (PT)
5.76 ± 1.71 min

Mild CP: 7.71 ± 2.55

minModerate CP: 9.10

± 3.00 minAdvanced

CP: 12.33 ± 1.55 min

[10]
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Indication
ChiRhoStim®
Dosage

Administration Source

Stimulation of

pancreatic secretions

for diagnosis of

exocrine pancreas

dysfunction

0.2 mcg/kg
Intravenous injection

over 1 minute
[11][12]

Stimulation of gastrin

secretion for diagnosis

of gastrinoma

0.4 mcg/kg
Intravenous injection

over 1 minute
[11][12]

Facilitation of ampulla

of Vater and

accessory papilla

identification during

ERCP

0.2 mcg/kg
Intravenous injection

over 1 minute
[11][12]

Experimental Protocols
Patient/Subject Preparation

Fasting: Patients should fast for a minimum of 3-4 hours prior to the examination to reduce

gastrointestinal motility and secretions.[7]

Oral Contrast: To suppress the signal from fluid in the stomach and duodenum on T2-

weighted images, an oral negative contrast agent (e.g., a superparamagnetic iron oxide-

containing agent) may be administered 30 minutes before the scan.[7][9]

Informed Consent: Obtain informed consent after explaining the procedure, including the

administration of ChiRhoStim® and potential side effects (nausea, flushing, abdominal pain

in <5% of patients).[9]

Contraindications: Acute pancreatitis is a contraindication for secretin administration.[9]

Concomitant use of anticholinergic drugs may lead to a hyporesponse, while H2-receptor

antagonists and proton pump inhibitors can cause a hyperresponse in gastrin secretion

testing.[12]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.drugs.com/dosage/chirhostim.html
https://reference.medscape.com/drug/chirhostim-secretin-342080
https://www.drugs.com/dosage/chirhostim.html
https://reference.medscape.com/drug/chirhostim-secretin-342080
https://www.drugs.com/dosage/chirhostim.html
https://reference.medscape.com/drug/chirhostim-secretin-342080
https://www.appliedradiology.com/Articles/dynamic-pancreatography-with-secretin-mrcp
https://www.appliedradiology.com/Articles/dynamic-pancreatography-with-secretin-mrcp
https://www.ajronline.org/doi/10.2214/AJR.10.5713?doi=10.2214/AJR.10.5713
https://www.benchchem.com/product/b12045949?utm_src=pdf-body
https://www.ajronline.org/doi/10.2214/AJR.10.5713?doi=10.2214/AJR.10.5713
https://www.ajronline.org/doi/10.2214/AJR.10.5713?doi=10.2214/AJR.10.5713
https://reference.medscape.com/drug/chirhostim-secretin-342080
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12045949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ChiRhoStim® Preparation and Administration
Reconstitution: ChiRhoStim® is a lyophilized powder that requires reconstitution with 0.9%

Sodium Chloride Injection, USP.[11]

For the 16 mcg vial, dissolve in 8 mL of saline to yield a concentration of 2 mcg/mL.

For the 40 mcg vial, dissolve in 10 mL of saline to yield a concentration of 4 mcg/mL.

Shake vigorously to ensure complete dissolution and inspect for particulate matter or

discoloration.[11]

Dosage Calculation: The standard dose for S-MRCP is 0.2 mcg/kg of body weight.[7]

Administration: Administer the calculated dose as an intravenous injection over 1 minute.[7]

[11] A saline flush of approximately 20 mL is recommended immediately following

administration to ensure the full dose is delivered, especially when using long IV tubing.[1]

MR Imaging Protocol
Baseline Imaging: Prior to ChiRhoStim® administration, acquire standard MRCP

sequences, including:

Axial and coronal T2-weighted images (e.g., HASTE or single-shot fast spin-echo).

3D MRCP sequences. It is recommended to acquire 3D images before secretin

administration as increased small bowel fluid can impair image quality.[1]

Dynamic S-MRCP Imaging:

Immediately following the administration of ChiRhoStim®, begin dynamic imaging.[9]

Acquire a series of single, thick-slab, heavily T2-weighted coronal images (e.g., HASTE)

every 30-60 seconds for 10-15 minutes.[4][7]

These rapid acquisitions should be performed during breath-holds to minimize motion

artifacts.[1] The imaging slab should be positioned to cover the entire pancreas and

duodenum.[9]
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Post-Processing and Analysis
Morphological Assessment: The dynamic series of images are reviewed to assess for

changes in the pancreatic duct diameter, visualization of side branches, and the presence of

any ductal abnormalities.[1]

Functional Assessment (Quantitative):

Duodenal Filling: The volume of high T2 signal fluid in the duodenum is visually graded

over time.

Pancreatic Flow Rate: Specialized software can be used to measure the change in small

intestinal water volume over time to calculate a flow rate.[13]

Visualizations
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ChiRhoStim®-Enhanced MRCP Workflow

Preparation

Imaging Protocol

Data Analysis

Patient Fasting (4 hours)

Oral Negative Contrast

Establish IV Access

Baseline MRCP Sequences (T2W, 3D MRCP)

Administer ChiRhoStim® (0.2 mcg/kg IV over 1 min)

Dynamic Coronal T2W Imaging (every 30-60s for 10-15 min)

Morphological Evaluation (Duct diameter, leaks, etc.) Functional Evaluation (Duodenal filling, flow rate)

Click to download full resolution via product page

Caption: Experimental workflow for ChiRhoStim®-enhanced MRCP.
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Secretin Signaling Pathway in Pancreatic Ductal Cells
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Caption: Simplified signaling pathway of secretin in pancreatic ductal cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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